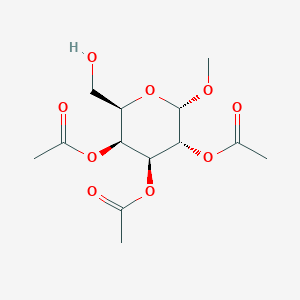
methyl 2,3,4-tri-O-acetyl-alpha-D-galactopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-D-Galactopyranoside, methyl, 2,3,4-triacetate: is a derivative of galactose, a type of sugar. It is a methylated and acetylated form of alpha-D-galactopyranoside, which is a monosaccharide. This compound is often used in biochemical research and has various applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Galactopyranoside, methyl, 2,3,4-triacetate typically involves the acetylation of methyl alpha-D-galactopyranoside. The process includes the following steps:
Starting Material: Methyl alpha-D-galactopyranoside.
Acetylation: The hydroxyl groups at positions 2, 3, and 4 of the galactopyranoside ring are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Purification: The product is purified through crystallization or chromatography to obtain the desired compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Acetylation: Using large reactors for the acetylation process.
Continuous Purification: Employing continuous chromatography systems for efficient purification.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the product.
化学反应分析
Types of Reactions: Alpha-D-Galactopyranoside, methyl, 2,3,4-triacetate can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent compound, methyl alpha-D-galactopyranoside.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: Methyl alpha-D-galactopyranoside.
Oxidation: Aldehydes or carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Alpha-D-Galactopyranoside, methyl, 2,3,4-triacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential role in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of alpha-D-Galactopyranoside, methyl, 2,3,4-triacetate involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate or inhibitor for enzymes involved in carbohydrate metabolism. It can also bind to carbohydrate-binding proteins, influencing various cellular processes.
Molecular Targets and Pathways:
Enzymes: Alpha-galactosidases and other glycosidases.
Receptors: Carbohydrate-binding proteins such as lectins.
Pathways: Carbohydrate metabolism pathways, including glycolysis and gluconeogenesis.
相似化合物的比较
Alpha-D-Galactopyranoside, methyl, 2,3,4-triacetate can be compared with other similar compounds such as:
Methyl alpha-D-glucopyranoside: Similar structure but derived from glucose instead of galactose.
Methyl beta-D-galactopyranoside: Differing in the anomeric configuration (beta instead of alpha).
Methyl alpha-D-mannopyranoside: Derived from mannose, another monosaccharide.
Uniqueness: The uniqueness of alpha-D-Galactopyranoside, methyl, 2,3,4-triacetate lies in its specific acetylation pattern and its applications in various fields of research. Its ability to undergo specific chemical reactions and its role as a building block in carbohydrate chemistry make it a valuable compound in scientific studies.
属性
CAS 编号 |
38982-57-9 |
|---|---|
分子式 |
C13H20O9 |
分子量 |
320.29 g/mol |
IUPAC 名称 |
[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] acetate |
InChI |
InChI=1S/C13H20O9/c1-6(15)19-10-9(5-14)22-13(18-4)12(21-8(3)17)11(10)20-7(2)16/h9-14H,5H2,1-4H3/t9-,10+,11+,12-,13+/m1/s1 |
InChI 键 |
OBVFJYUDIWPVKD-SJHCENCUSA-N |
手性 SMILES |
CC(=O)O[C@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)CO |
规范 SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


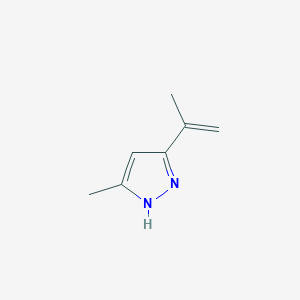

![[(Z)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-butanoyloxypent-2-en-3-yl]disulfanyl]pent-3-enyl] butanoate](/img/structure/B14142366.png)
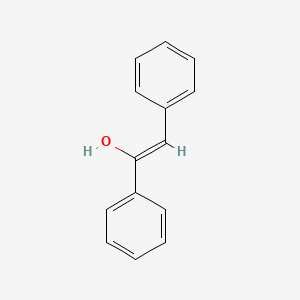
![N-[5,6-dimethyl-7-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B14142376.png)
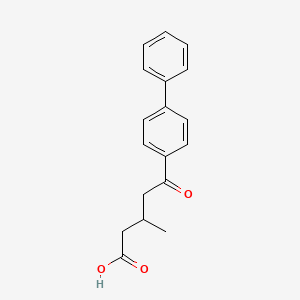
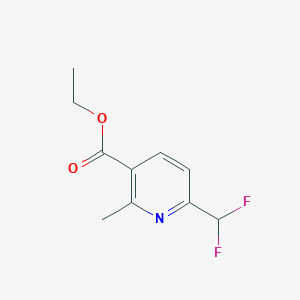
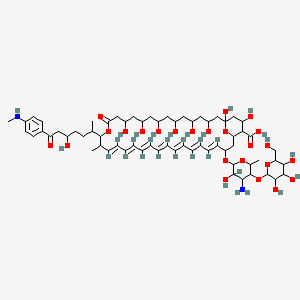
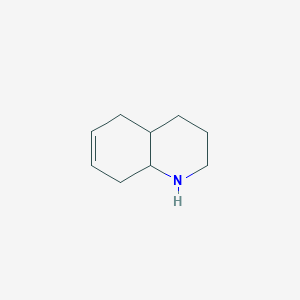
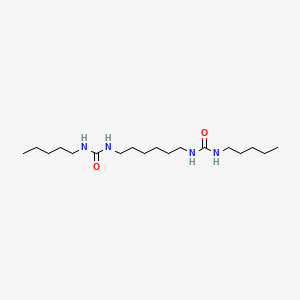
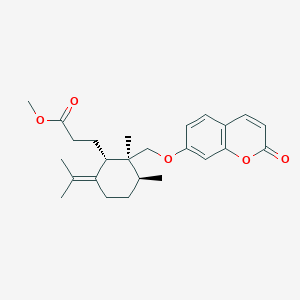
![5-chloro-2-[2-(dimethylamino)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14142425.png)
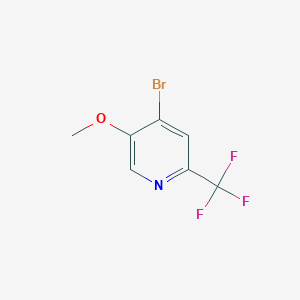
![N,N-Dimethyl-3-(2-methyl-1H-pyrrolo[3,2-h]quinolin-1-yl)propan-1-amine](/img/structure/B14142429.png)
